Cc1cc(Br)c(OCc2ccccc2)c(c1)B(O)O
. This indicates that the compound has a benzene ring with a bromine atom and a methyl group attached, and another benzene ring with a benzyloxy group attached. The two rings are connected by a boronic acid group . 2-Benzyloxy-3-bromo-5-methylphenylboronic acid is an organic compound with significant relevance in synthetic chemistry, particularly in the formation of carbon-carbon bonds. Its molecular formula is and it has a molecular weight of approximately 305.07 g/mol. This compound is classified as a boronic acid, which is characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent.
This compound can be synthesized through various chemical methods, primarily starting from commercially available precursors such as 3-bromo-5-methylphenol and benzyl bromide. It is widely available from chemical suppliers and is utilized in both academic and industrial research settings.
2-Benzyloxy-3-bromo-5-methylphenylboronic acid falls under the category of organoboron compounds, specifically boronic acids. Boronic acids are known for their utility in organic synthesis, particularly in cross-coupling reactions.
The synthesis of 2-Benzyloxy-3-bromo-5-methylphenylboronic acid typically involves several key steps:
The reaction conditions must be carefully controlled to optimize yield and purity. Typical conditions include inert atmospheres to prevent oxidation and moisture interference.
The molecular structure of 2-Benzyloxy-3-bromo-5-methylphenylboronic acid features a bromine atom at position 3, a methyl group at position 5, and a benzyloxy substituent at position 2 on the phenyl ring. The boronic acid functional group is attached to the phenyl ring, contributing to its reactivity.
2-Benzyloxy-3-bromo-5-methylphenylboronic acid is primarily known for its role in:
Reactions typically require specific catalysts (e.g., palladium) and bases (e.g., potassium carbonate), with solvents like toluene or ethanol facilitating the processes.
In the context of the Suzuki-Miyaura coupling reaction, 2-Benzyloxy-3-bromo-5-methylphenylboronic acid acts as a nucleophile. The mechanism involves:
This mechanism allows for high selectivity and efficiency in forming complex organic molecules, making it invaluable in synthetic chemistry.
2-Benzyloxy-3-bromo-5-methylphenylboronic acid finds applications across various fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2